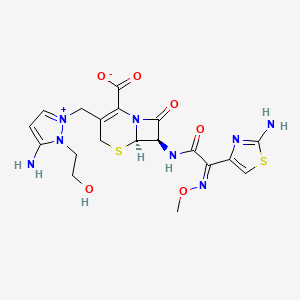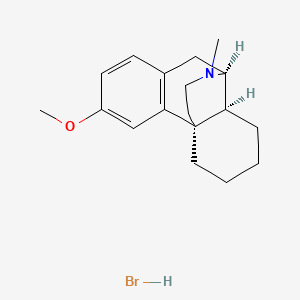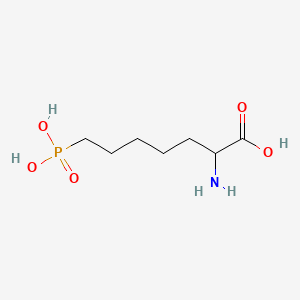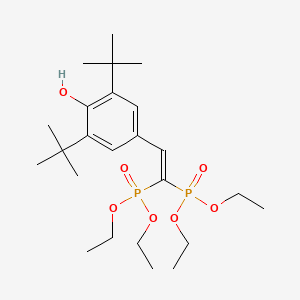
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride
Übersicht
Beschreibung
SB 271046 Hydrochlorid: ist ein selektiver Antagonist des Serotoninrezeptors 5-HT6. Es war eine der ersten Verbindungen, die entdeckt wurden, um diesen Rezeptor selektiv anzusprechen, der an verschiedenen neurologischen Prozessen beteiligt ist. Die Verbindung wurde durch ein Hochdurchsatzscreening der SmithKline Beecham Compound Bank identifiziert und durch Struktur-Aktivitäts-Beziehungsstudien weiterentwickelt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von SB 271046 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Benzothiophen-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Benzothiophen-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen.
Einführung der Sulfonamidgruppe: Dies wird durch Sulfonierungsreaktionen mit Reagenzien wie Chlorsulfonsäure erreicht.
Anlagerung des Piperazin-Moleküls: Dieser Schritt beinhaltet nukleophile Substitutionsreaktionen, um die Piperazingruppe an den aromatischen Ring einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von SB 271046 Hydrochlorid folgt ähnlichen Syntheserouten, ist jedoch für die großtechnische Produktion optimiert. Dies umfasst:
Batchverarbeitung: Verwendung großer Reaktoren zur Durchführung der Cyclisierungs- und Sulfonierungsreaktionen.
Reinigung: Einsatz von Techniken wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Qualitätskontrolle: Implementierung strenger Prüfprotokolle, um die Konsistenz und Qualität der Verbindung zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Chemie und Biologie: SB 271046 Hydrochlorid wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, um die Rolle des 5-HT6-Rezeptors bei verschiedenen biologischen Prozessen zu untersuchen. Es wurde gezeigt, dass es die Konzentration von Neurotransmittern wie Glutamat, Aspartat, Dopamin und Noradrenalin im Gehirn erhöht .
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung neurologischer und psychiatrischer Erkrankungen, einschließlich Schizophrenie und kognitiver Beeinträchtigungen. Es wurde gezeigt, dass es in Tierstudien nootrope Wirkungen hervorruft .
Industrie: In der pharmazeutischen Industrie wird SB 271046 Hydrochlorid als Referenzverbindung für die Entwicklung neuer Medikamente verwendet, die den 5-HT6-Rezeptor angreifen .
Wirkmechanismus
SB 271046 Hydrochlorid übt seine Wirkungen aus, indem es selektiv an den 5-HT6-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist an der Modulation der Neurotransmitterfreisetzung und Signaltransduktionswegen im Gehirn beteiligt. Durch die Blockierung dieses Rezeptors erhöht SB 271046 Hydrochlorid die extrazelluläre Konzentration von Neurotransmittern wie Glutamat und Aspartat, die mit kognitiven Funktionen assoziiert sind .
Wirkmechanismus
Target of Action
SB 271046 Hydrochloride is a potent, selective, and orally active antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central nervous system .
Mode of Action
SB 271046 Hydrochloride interacts with its target, the 5-HT6 receptor, by competitively antagonizing the stimulation of adenylyl cyclase activity induced by 5-HT . This means it prevents the action of 5-HT by occupying the active site of the 5-HT6 receptor .
Biochemical Pathways
The antagonistic action of SB 271046 Hydrochloride on the 5-HT6 receptor affects the biochemical pathways involving the neurotransmitters glutamate, aspartate, dopamine, and noradrenaline . Specifically, it increases the levels of these excitatory amino acid neurotransmitters in the frontal cortex and hippocampus of rats .
Pharmacokinetics
SB 271046 Hydrochloride exhibits good oral bioavailability, but it has poor penetration across the blood-brain barrier .
Result of Action
The result of SB 271046 Hydrochloride’s action is an increase in the levels of the neurotransmitters glutamate, aspartate, dopamine, and noradrenaline in the frontal cortex and hippocampus of rats . This can lead to nootropic effects, which are enhancements in cognitive function . In addition, SB 271046 Hydrochloride has been found to have anticonvulsant activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
SB 271046 Hydrochloride interacts with the 5-HT6 receptor, displaying over 200-fold selectivity for this receptor compared to other receptor binding sites and ion channels . It has been found to increase levels of the excitatory amino acid neurotransmitters glutamate and aspartate .
Cellular Effects
In the frontal cortex and hippocampus of rats, SB 271046 Hydrochloride was found to increase levels of dopamine and noradrenaline . This suggests that it may influence cell function by modulating neurotransmitter levels.
Molecular Mechanism
SB 271046 Hydrochloride exerts its effects at the molecular level by antagonizing the 5-HT6 receptor . This receptor is a target for high-throughput screening, and SB 271046 Hydrochloride was developed through a structure-activity relationship (SAR) study .
Temporal Effects in Laboratory Settings
SB 271046 Hydrochloride has been shown to produce an increase in seizure threshold over a wide-dose range in the rat maximal electroshock seizure threshold (MEST) test, with a maximum effect at 4 hours post-dose .
Dosage Effects in Animal Models
The effects of SB 271046 Hydrochloride vary with different dosages in animal models . It has been shown to normalize D-amphetamine-disrupted pre-pulse inhibition (PPI) in a dose-dependent manner, but did not reverse PCP-disrupted PPI .
Transport and Distribution
SB 271046 Hydrochloride has poor penetration across the blood-brain barrier , which may affect its transport and distribution within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SB 271046 hydrochloride involves multiple steps, starting with the preparation of the core benzothiophene structure. The key steps include:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the piperazine moiety: This step involves nucleophilic substitution reactions to introduce the piperazine group onto the aromatic ring.
Industrial Production Methods: Industrial production of SB 271046 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Utilizing large reactors to carry out the cyclization and sulfonation reactions.
Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.
Quality control: Implementing rigorous testing protocols to ensure consistency and quality of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: SB 271046 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Sulfonamidgruppe zu modifizieren.
Substitution: Die aromatischen Ringe in SB 271046 Hydrochlorid können elektrophile und nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Die Bedingungen variieren je nach der spezifischen Substitution, beinhalten aber oft Katalysatoren und kontrollierte Temperaturen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Derivate von SB 271046 Hydrochlorid, wie Sulfoxide, Sulfone und substituierte aromatische Verbindungen .
Eigenschaften
IUPAC Name |
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXZRJYGJMSDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209481-24-3 | |
| Record name | SB-271046 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-271046 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















